N-[2-(2,4-dimethyl-9H-pyrido[2,3-b]indol-9-yl)ethyl]-1-(4-fluorophenyl)-5-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(2-{2,4-DIMETHYLPYRIDO[2,3-B]INDOL-9-YL}ETHYL)-1-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The reaction conditions typically involve the use of chiral phosphoramides as catalysts to achieve high enantioselectivity and yield . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methylphenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(2-{2,4-DIMETHYLPYRIDO[2,3-B]INDOL-9-YL}ETHYL)-1-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-{2,4-DIMETHYLPYRIDO[2,3-B]INDOL-9-YL}ETHYL)-1-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
N-(2-{2,4-DIMETHYLPYRIDO[2,3-B]INDOL-9-YL}ETHYL)-1-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[2-(2,4-DIMETHYL-9H-PYRIDO[2,3-B]INDOL-9-YL)ETHYL]ISONICOTINAMIDE: This compound has a similar pyridoindole core but differs in the attached functional groups.
N-[2-(2,4-DIMETHYL-9H-PYRIDO[2,3-B]INDOL-9-YL)ETHYL]BENZENESULFONAMIDE: Another similar compound with a different sulfonamide group.
The uniqueness of N-(2-{2,4-DIMETHYLPYRIDO[2,3-B]INDOL-9-YL}ETHYL)-1-(4-FLUOROPHENYL)-5-(4-METHYLPHENYL)-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C31H27FN6O |
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Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-[2-(2,4-dimethylpyrido[2,3-b]indol-9-yl)ethyl]-1-(4-fluorophenyl)-5-(4-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C31H27FN6O/c1-19-8-10-22(11-9-19)29-28(35-36-38(29)24-14-12-23(32)13-15-24)31(39)33-16-17-37-26-7-5-4-6-25(26)27-20(2)18-21(3)34-30(27)37/h4-15,18H,16-17H2,1-3H3,(H,33,39) |
InChI Key |
UFXRNFZZMGXOAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=NN2C3=CC=C(C=C3)F)C(=O)NCCN4C5=CC=CC=C5C6=C4N=C(C=C6C)C |
Origin of Product |
United States |
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